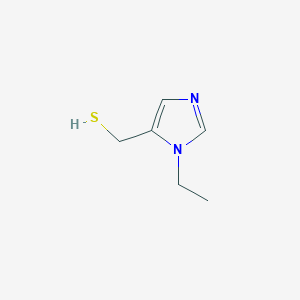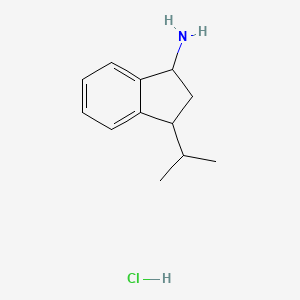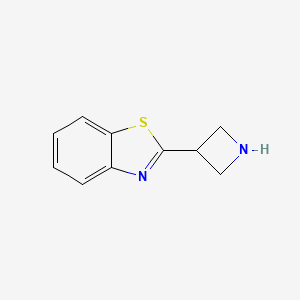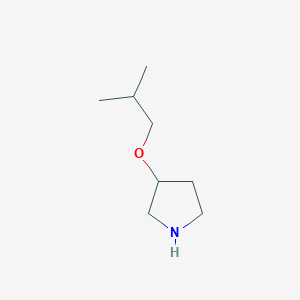![molecular formula C9H10N2O B13309674 (3-Methylimidazo[1,2-A]pyridin-8-YL)methanol](/img/structure/B13309674.png)
(3-Methylimidazo[1,2-A]pyridin-8-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methylimidazo[1,2-A]pyridin-8-YL)methanol: is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylimidazo[1,2-A]pyridin-8-YL)methanol typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction can be carried out under various conditions, including solvent-free and catalyst-free methods using microwave irradiation . The reaction is generally fast, clean, and yields high purity products.
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis can be particularly advantageous in an industrial setting due to its efficiency and environmental benefits .
Análisis De Reacciones Químicas
Types of Reactions: (3-Methylimidazo[1,2-A]pyridin-8-YL)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly at the methyl group or the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (3-Methylimidazo[1,2-A]pyridin-8-YL)methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown promise in medicinal chemistry due to its potential biological activities. It has been studied for its antiviral, antibacterial, and anticancer properties. Additionally, it serves as a scaffold for the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its efficient synthesis and functionalization make it a valuable intermediate in various chemical processes .
Mecanismo De Acción
The mechanism of action of (3-Methylimidazo[1,2-A]pyridin-8-YL)methanol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used .
Comparación Con Compuestos Similares
Imidazo[1,2-a]pyridine: A closely related compound with similar structural features and applications.
Imidazo[1,2-a]pyrimidine: Another related compound with a different nitrogen placement in the ring structure.
Uniqueness: (3-Methylimidazo[1,2-A]pyridin-8-YL)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C9H10N2O |
|---|---|
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
(3-methylimidazo[1,2-a]pyridin-8-yl)methanol |
InChI |
InChI=1S/C9H10N2O/c1-7-5-10-9-8(6-12)3-2-4-11(7)9/h2-5,12H,6H2,1H3 |
Clave InChI |
GOLKMKPPODZOTL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C2N1C=CC=C2CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-([(2-Bromocycloheptyl)oxy]methyl)oxolane](/img/structure/B13309593.png)

![4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}pentan-1-ol](/img/structure/B13309608.png)

![(2-Methylprop-2-en-1-yl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13309628.png)
![3-Amino-5-bromo-1-[2-(dimethylamino)ethyl]-1,4-dihydropyridin-4-one](/img/structure/B13309639.png)
![1-[(4-Methylphenyl)methyl]-1H-imidazol-2-amine](/img/structure/B13309641.png)






![2-{Spiro[4.4]nonan-1-yl}ethan-1-amine](/img/structure/B13309684.png)
